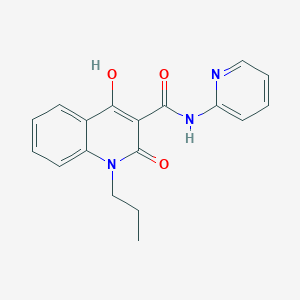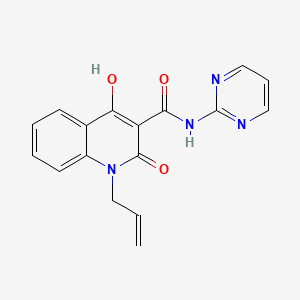
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
説明
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as MG-132, is a proteasome inhibitor that has been widely studied in scientific research. It was first synthesized in 1994 by Omura and colleagues at the Kitasato Institute in Japan. Since then, MG-132 has been used in numerous studies to investigate the role of proteasomes in various biological processes.
作用機序
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of ubiquitinated proteins. The accumulation of misfolded proteins leads to the activation of the unfolded protein response (UPR) and the induction of apoptosis. This compound also induces cell cycle arrest and inhibits angiogenesis, which are important processes in cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the induction of oxidative stress, the activation of autophagy, and the modulation of the immune response. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
実験室実験の利点と制限
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a potent and selective proteasome inhibitor that has been widely used in laboratory experiments. Its advantages include its ability to induce proteasome inhibition in a dose-dependent manner and its ability to induce cell death in cancer cells. However, this compound has some limitations, including its potential toxicity and its lack of specificity for different proteasome subunits.
将来の方向性
The potential therapeutic applications of 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide are vast, and future research should focus on optimizing its use in clinical settings. One area of research is the development of novel drug delivery systems that can target specific tissues and cells. Another area of research is the identification of biomarkers that can predict the response to this compound treatment. Additionally, the role of this compound in modulating the immune response and its potential use in immunotherapy should be further investigated. Finally, the development of new proteasome inhibitors with improved specificity and reduced toxicity should also be explored.
科学的研究の応用
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Proteasomes are responsible for the degradation of intracellular proteins, and their dysregulation has been implicated in the pathogenesis of these diseases. This compound inhibits proteasome activity, leading to the accumulation of misfolded proteins and cell death. This mechanism has been exploited in preclinical studies to target cancer cells and reduce inflammation.
特性
IUPAC Name |
4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-5-4-8-12(17-9)19-16(22)13-14(20)10-6-2-3-7-11(10)18-15(13)21/h2-8H,1H3,(H,17,19,22)(H2,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIGOPIENLWFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[1,2-ethanediylbis(thio)]bis-1,3-benzothiazole](/img/structure/B3831724.png)
![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)butanamide](/img/structure/B3831725.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide trifluoroacetate](/img/structure/B3831728.png)
![ethyl 6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B3831739.png)
![2-{[3-(2-isobutyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B3831746.png)
![2-({3-oxo-3-[2-(phenylacetyl)hydrazino]propanoyl}amino)benzoic acid](/img/structure/B3831753.png)
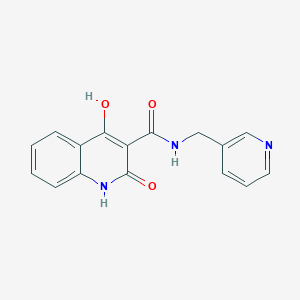
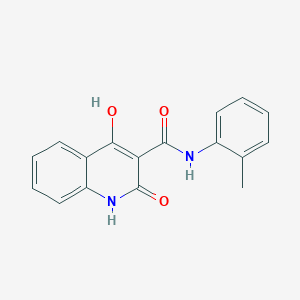

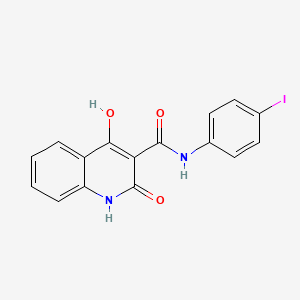
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831791.png)
